Dasatinib N-Oxide is a metabolite of Dasatinib, a tyrosine kinase inhibitor. Specifically, it is an oxidative metabolite formed through the N-oxidation of the piperazine ring present in the Dasatinib structure. [] This metabolic transformation is facilitated by the enzyme flavin monooxygenase 3 (FMO3). [, ] While Dasatinib itself is a known therapeutic agent used in treating certain types of leukemia, Dasatinib N-Oxide is primarily a subject of scientific research focusing on its formation, properties, and potential implications in understanding Dasatinib metabolism and disposition. [, , , , ]
The provided abstracts primarily focus on the metabolic formation of Dasatinib N-Oxide rather than its mechanism of action. While Dasatinib is a potent inhibitor of multiple tyrosine kinases, including Src and Bcr-Abl, Dasatinib N-Oxide is reported to have significantly lower inhibitory activity against these kinases. [] This suggests that the N-oxidation of Dasatinib might decrease its binding affinity to these targets, thereby reducing its pharmacological activity.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7